(+)-Camphor-10-sulfonic acid

Description

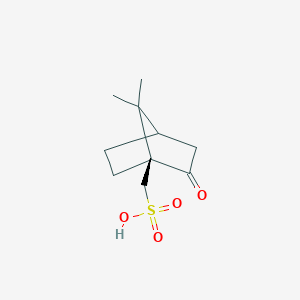

Structure

3D Structure

Properties

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863113 | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5872-08-2, 3144-16-9 | |

| Record name | (±)-Camphorsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-6-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-Camphor-10-sulfonic acid physical properties

An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CSA), a chiral organic acid derived from camphor, is a versatile reagent in synthetic and medicinal chemistry. Its primary application lies in its use as a chiral resolving agent for the separation of racemic mixtures of amines and other basic compounds. Additionally, it serves as a catalyst in a variety of asymmetric syntheses. A thorough understanding of its physical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers and batches.

General and Thermodynamic Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₀H₁₆O₄S |

| Molecular Weight | 232.3 g/mol [1] |

| Melting Point | 196-200 °C (decomposes)[1][2] |

| Boiling Point | 344.46 °C (rough estimate)[1] |

| pKa | 1.17 ± 0.50 (Predicted)[1] |

Optical and Solubility Properties

| Property | Value | Conditions |

| Specific Optical Rotation | +21° to +23° | c=20 in H₂O at 20°C |

| Solubility | Soluble in water.[1][3] | - |

| Slightly soluble in glacial acetic acid and ethyl acetate.[1] | - | |

| Insoluble in ether.[1] | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Optical Rotation Measurement

The specific optical rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[6][7][8][9][10]

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 0.2 g) is dissolved in a precise volume of deionized water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter tube is filled with the solvent (deionized water) and a blank reading is taken to zero the instrument.

-

Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Chiral Resolution: A Workflow

This compound is widely employed as a resolving agent for racemic mixtures of basic compounds. The general workflow for such a resolution is depicted below.

Caption: A generalized workflow for the resolution of a racemic mixture using this compound.

This workflow illustrates the key steps in a typical chiral resolution process. The racemic base reacts with the chiral acid to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Finally, the individual enantiomers are recovered from the separated diastereomeric salts.

Conclusion

The physical properties of this compound, particularly its well-defined melting point and strong optical activity, are crucial for its role in asymmetric synthesis and chiral resolution. The experimental protocols provided herein offer a standardized approach to verifying these properties, ensuring the quality and suitability of the reagent for its intended applications in pharmaceutical and chemical research.

References

- 1. (+)-camphor-10-sulphonic acid [chembk.com]

- 2. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 3. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. digicollections.net [digicollections.net]

An In-depth Technical Guide to the Synthesis and Preparation of (+)-Camphor-10-sulfonic acid

Introduction

(+)-Camphor-10-sulfonic acid (CSA), also known as Reychler's acid, is a chiral organosulfur compound widely utilized in organic synthesis.[1][2] As a relatively strong acid that is soluble in water and various organic solvents, its primary application lies in its role as a chiral resolving agent for amines and other cationic compounds.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and purification methods for researchers, scientists, and professionals in drug development.

Synthesis Mechanism

The preparation of this compound is achieved through the sulfonation of (+)-camphor.[1] The reaction typically employs a mixture of concentrated sulfuric acid and acetic anhydride (B1165640).[1][5] While it may appear to be a direct sulfonation of a seemingly unactivated methyl group, the underlying mechanism is more complex. It is believed to proceed through a series of rearrangements:

-

Initial Attack: The reaction is initiated by the attack of a strong sulfonating agent, such as concentrated sulfuric acid, on the camphor (B46023) molecule.[6]

-

Rearrangement: The process is thought to involve a retro-semipinacol rearrangement.[1]

-

Intermediate Formation: This rearrangement leads to the formation of an alkene intermediate.[1]

-

Sulfonation: The alkene intermediate then undergoes sulfonation.[1]

-

Final Rearrangement: A final semipinacol rearrangement re-establishes the ketone functionality, yielding the stable this compound structure.[1]

The selectivity of the sulfonation at the C-10 position is influenced by both electronic effects and steric hindrance within the camphor molecule.[6]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of camphorsulfonic acid.[3] This method can be used to prepare the optically active this compound by starting with natural (+)-camphor.[3]

Materials and Equipment:

-

3-liter, three-necked, round-bottomed flask

-

Powerful slow-speed stirrer with a Teflon® blade

-

500-ml dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filter

-

Vacuum desiccator

Reagents:

-

Concentrated sulfuric acid

-

Acetic anhydride

-

(+)-Camphor

-

Anhydrous ether

Procedure:

-

Preparation of the Sulfonating Mixture: Place 588 g (366 ml, 6 moles) of concentrated sulfuric acid into the 3-liter flask.[3] Cool the flask in an ice-salt bath and begin stirring.[3]

-

Addition of Acetic Anhydride: Slowly add 1216 g (1170 ml, 12 moles) of acetic anhydride through the dropping funnel.[3] The rate of addition should be controlled to maintain the internal temperature below 20°C.[3] This addition typically takes 1 to 1.5 hours.[3]

-

Addition of (+)-Camphor: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered (+)-camphor.[3]

-

Reaction and Crystallization: Stopper the flask and continue stirring until the camphor has completely dissolved.[3] Then, stop the stirring, remove the flask from the cooling bath, and allow it to stand at room temperature.[3] The crystallization period can vary; a period of 36 hours is recommended for a good yield.[3]

-

Isolation of the Product: Collect the crystalline this compound on a suction filter.[3] Wash the crystals with anhydrous ether.[3] Due to the hygroscopic nature of the product, it is advisable to perform the washing by decantation with multiple portions of ether if working in a humid atmosphere.[3]

-

Drying: Dry the product in a vacuum desiccator at room temperature.[3] The final product should be nearly white crystals.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reagents | ||

| (+)-Camphor | 912 g (6 moles) | [3] |

| Concentrated Sulfuric Acid | 588 g (366 ml, 6 moles) | [3] |

| Acetic Anhydride | 1216 g (1170 ml, 12 moles) | [3] |

| Reaction Conditions | ||

| Temperature (Acetic Anhydride Addition) | < 20°C | [3] |

| Reaction Time (Crystallization) | 36 hours | [3] |

| Yield and Product Characteristics | ||

| Yield (after 16 hours) | 470 g (34%) | [3] |

| Yield (after 36 hours) | 530–580 g (38–42%) | [3] |

| Melting Point | 202–203°C (with decomposition) | [3] |

Purification of this compound

The crude product obtained from the synthesis is relatively pure.[3] However, for applications requiring higher purity, recrystallization can be performed.

Recrystallization Protocol:

-

Dissolve approximately 60 g of the crude this compound in 90 ml of glacial acetic acid at 105°C.[3]

-

Allow the solution to cool, which will induce crystallization of the purified product.

-

Collect the crystals by filtration.

-

This process typically yields about 40 g of purified material.[3]

Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. Leading Sulfonic Acid Supplier [sulfonic-acid.com]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid, is widely recognized for its utility as a resolving agent in separating enantiomers and as a catalyst in organic synthesis. Beyond these chemical applications, its salt form, sodium camphor (B46023) sulfonate, has been historically utilized for its pharmacological effects, primarily as a cardiotonic and respiratory stimulant. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its pharmacological properties. It delves into its effects on the cardiovascular and central nervous systems, detailing its interaction with ion channels and potential signaling pathways. This document synthesizes available data, presents experimental methodologies, and offers visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a bicyclic monoterpene derivative. While its primary application in the pharmaceutical industry has been as a chiral resolving agent to obtain enantiomerically pure compounds, its sodium salt has demonstrated distinct biological activities.[1] The core pharmacological effects of sodium camphor sulfonate are centered on the cardiovascular and respiratory systems, where it exhibits positive inotropic, vasodilatory, and respiratory stimulant properties.[1][2] Understanding the molecular mechanisms underlying these actions is crucial for evaluating its therapeutic potential and for the development of novel drugs.

Mechanism of Action in the Cardiovascular System

The cardiovascular effects of sodium camphor sulfonate are characterized by an increase in the force of cardiac muscle contraction (positive inotropy) and the widening of blood vessels (vasodilation).[1][2] The primary mechanism implicated in these effects is the modulation of calcium ion (Ca²⁺) channels.

Cardiotonic Effect: Enhancement of Cardiac Myocyte Contractility

The positive inotropic effect of sodium camphor sulfonate is attributed to an enhanced influx of calcium ions into cardiac myocytes.[2] An increase in intracellular calcium concentration is a fundamental step in the excitation-contraction coupling of heart muscle, leading to a stronger and more forceful contraction.[2] While the precise subtype of calcium channels targeted by sodium camphor sulfonate is not definitively established in the available literature, L-type calcium channels are the primary mediators of calcium influx during the plateau phase of the cardiac action potential and are common targets for cardiotonic drugs.

Proposed Signaling Pathway for Cardiotonic Effect:

Caption: Proposed mechanism for the cardiotonic effect of Sodium Camphor Sulfonate.

Vasodilatory Effect: Relaxation of Vascular Smooth Muscle

In contrast to its effect on cardiac muscle, sodium camphor sulfonate promotes vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] The relaxation of these muscle cells leads to a widening of the blood vessels, resulting in improved blood circulation and a potential reduction in blood pressure.

Proposed Signaling Pathway for Vasodilatory Effect:

Caption: Proposed mechanism for the vasodilatory effect of Sodium Camphor Sulfonate.

Mechanism of Action in the Central Nervous System

Sodium camphor sulfonate exerts a mild stimulant effect on the central nervous system (CNS), which is responsible for its respiratory stimulant properties.[1] This action is primarily targeted at the respiratory center located in the medulla oblongata.[1] By enhancing the activity of this center, sodium camphor sulfonate can increase the rate and depth of breathing.

The precise molecular mechanism of this central stimulation is not well-elucidated. However, it is thought to be analogous to other respiratory stimulants like nikethamide (B1678874) and doxapram, which act on the medullary respiratory centers.[3][4][5] These agents often work by modulating neurotransmitter activity or by sensitizing chemoreceptors to changes in blood gases.[3]

Logical Relationship for Respiratory Stimulation:

Caption: Logical pathway for the respiratory stimulant effect of Sodium Camphor Sulfonate.

Chiral Resolution

The most established and well-documented application of this compound is as a chiral resolving agent. This process is fundamental in the pharmaceutical industry for the separation of racemic mixtures to yield enantiomerically pure drugs.

The mechanism relies on the formation of diastereomeric salts. When a racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure chiral acid like (+)-CSA, a pair of diastereomeric salts is formed. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

Workflow for Chiral Resolution using (+)-CSA:

Caption: General workflow for chiral resolution using this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the biological effects of this compound. Below are outlines of key experimental methodologies.

In Vitro Cardiotonic Activity Assay

-

Objective: To assess the effect of sodium camphor sulfonate on the contractility of cardiac muscle.

-

Model: Isolated adult ventricular cardiomyocytes.

-

Protocol Outline:

-

Isolation of Cardiomyocytes: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat or mouse) using Langendorff perfusion with enzymatic digestion (e.g., collagenase).

-

Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to stabilize.

-

Calcium Imaging: Load the cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[6][7]

-

Treatment: Perfuse the cells with varying concentrations of sodium camphor sulfonate.

-

Data Acquisition: Measure changes in intracellular calcium concentration and sarcomere length (as an index of contraction) using fluorescence microscopy and video-edge detection.

-

Analysis: Quantify the amplitude and kinetics of calcium transients and cell shortening to determine the dose-response relationship of the cardiotonic effect.

-

In Vitro Vasodilation Assay

-

Objective: To evaluate the vasodilatory effect of sodium camphor sulfonate on vascular smooth muscle.

-

Model: Isolated arterial rings (e.g., from rat aorta).

-

Protocol Outline:

-

Tissue Preparation: Isolate and cut the thoracic aorta into rings.

-

Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).

-

Treatment: Add cumulative concentrations of sodium camphor sulfonate to the organ bath.

-

Data Acquisition: Record the changes in isometric tension of the arterial rings.

-

Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and determine the EC₅₀ value.

-

Quantitative Data

Quantitative data on the pharmacological effects of this compound and its salts are limited in the publicly available literature. The following table summarizes the types of quantitative data that would be crucial for a thorough evaluation of its mechanism of action. Researchers are encouraged to generate such data in their investigations.

| Parameter | Biological Effect | Typical Assay | Relevance |

| EC₅₀ / IC₅₀ | Cardiotonic Effect | Isolated cardiomyocyte contraction assay | Potency in increasing cardiac contractility |

| EC₅₀ / IC₅₀ | Vasodilatory Effect | Isolated arterial ring relaxation assay | Potency in inducing vasodilation |

| Binding Affinity (Kd) | Receptor/Channel Interaction | Radioligand binding assays | Identifies specific molecular targets |

| Change in Ion Current | Ion Channel Modulation | Patch-clamp electrophysiology | Characterizes the effect on specific ion channels |

| Dose-Response Curve | Respiratory Stimulation | In vivo plethysmography in animal models | Determines the effective dose for respiratory stimulation |

Conclusion

This compound and its sodium salt exhibit multifaceted mechanisms of action. While its role as a chiral resolving agent is well-established and mechanistically understood, its pharmacological effects as a cardiotonic and respiratory stimulant are less clearly defined at the molecular level. The available evidence strongly suggests a mechanism involving the modulation of calcium ion channels in the cardiovascular system and stimulation of the medullary respiratory center. However, further in-depth studies are required to identify the specific molecular targets, elucidate the downstream signaling pathways, and generate robust quantitative data. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound.

References

- 1. What is Sodium Camphor Sulfonate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]

- 3. What is the mechanism of Nikethamide? [synapse.patsnap.com]

- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 6. Calcium Measurements on Isolated Cardiomyocytes [bio-protocol.org]

- 7. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (+)-Camphor-10-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (+)-Camphor-10-sulfonic acid (CSA), a widely used chiral resolving agent and catalyst in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

This compound is a bicyclic organic compound with the following structure:

(Image of the chemical structure of this compound would be placed here in a full report)

Systematic Name: (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid[1] CAS Number: 3144-16-9[2] Molecular Formula: C₁₀H₁₆O₄S[3] Molecular Weight: 232.30 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.76 | s | 3H | C(8)-H₃ |

| 1.04 | s | 3H | C(9)-H₃ |

| 1.32 - 1.40 | m | 1H | C(5)-H |

| 1.82 - 1.90 | m | 1H | C(6)-H |

| 1.97 - 2.00 | m | 1H | C(4)-H |

| 2.24 - 2.31 | m | 1H | C(3)-H |

| 2.54 - 2.60 | d | 1H | C(10)-H |

| 3.01 - 3.04 | d | 1H | C(10)-H |

| 10.48 | s | 1H | SO₃H |

Solvent: DMSO-d₆ Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions.[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 19.8 | C-9 |

| 20.2 | C-8 |

| 24.8 | C-5 |

| 26.9 | C-6 |

| 42.5 | C-4 |

| 42.8 | C-3 |

| 47.9 | C-10 |

| 48.5 | C-7 |

| 58.0 | C-1 |

| 215.5 | C-2 (C=O) |

Solvent: Information on the solvent was not consistently available across all sources. Note: This data represents a compilation from typical values for this compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (sulfonic acid) |

| 2960 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ketone) |

| 1170 | Strong | S=O stretch (sulfonic acid) |

| 1040 | Strong | S-O stretch (sulfonic acid) |

Sample Preparation: KBr pellet or Nujol mull. Note: The exact peak positions and intensities can vary based on the sample preparation method and instrument.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14][15]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 232 | [M]⁺ (Molecular ion) |

| 152 | [M - SO₃H]⁺ |

| 135 | |

| 109 | |

| 81 |

Ionization Method: Typically Electron Ionization (EI) or Electrospray Ionization (ESI).[1][16] Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer.[17] The instrument is typically a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.[4] Proton decoupling is used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Liquid Film/Neat): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).[18]

-

Instrument Setup: Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the background spectrum (of the empty spectrometer or the pure KBr pellet). Then, record the sample spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[9]

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[19] Further dilution may be necessary depending on the instrument's sensitivity.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using an appropriate technique.[20]

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.[19] This is a softer ionization technique, often resulting in a more prominent molecular ion peak.[15]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental optimization may be required. The provided data and protocols should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR [m.chemicalbook.com]

- 8. Experimental Design [web.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) IR Spectrum [chemicalbook.com]

- 12. (+/-)-10-CAMPHORSULFONIC ACID SODIUM SALT(34850-66-3) IR Spectrum [m.chemicalbook.com]

- 13. DL-10-CAMPHORSULFONIC ACID(5872-08-2) IR Spectrum [chemicalbook.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. fiveable.me [fiveable.me]

- 16. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) MS spectrum [chemicalbook.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. webassign.net [webassign.net]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

(+)-Camphor-10-sulfonic acid, also known as (1S)-(+)-10-Camphorsulfonic acid or Reychler's acid, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis. Its importance in the pharmaceutical industry is pronounced, where it is instrumental in the separation of enantiomers from racemic mixtures—a critical step in the development of stereochemically pure drugs. This guide provides a comprehensive overview of its chemical identifiers, physical properties, and key experimental applications.

Core Identifiers and Properties

The compound is an organosulfur derivative of camphor.[1] It is a stable, colorless solid at room temperature, soluble in water and various organic solvents.[1]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its precise identification in research and procurement.

| Identifier Type | Value |

| CAS Number | 3144-16-9[1][2] |

| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

| Synonyms | (1S)-(+)-10-Camphorsulfonic acid, d-Camphorsulfonic acid, Reychler's acid[1] |

| Molecular Formula | C₁₀H₁₆O₄S[2] |

| EC Number | 221-554-1[3][4] |

| PubChem CID | 218580 (for 1S isomer)[1] |

| ChemSpider ID | 189449 (for 1S isomer)[1] |

| UN Number | 1759[1] |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its application in experimental settings.

| Property | Value |

| Molecular Weight | 232.30 g/mol [2] |

| Melting Point | 193-202 °C (decomposes)[2] |

| Appearance | White or off-white crystalline powder[2] |

| Specific Rotation [α]D²⁰ | +20° to +23° (c=20 in H₂O)[2][5] |

| Acidity (pKa) | 1.2[1] |

| Solubility | Soluble in water[1] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are outlined below. These protocols are foundational for its use in a laboratory setting.

Synthesis of this compound

The synthesis is achieved through the sulfonation of (+)-camphor. The following is a general laboratory procedure adapted from the established method for preparing the racemic mixture.[6]

Materials:

-

(+)-Camphor

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride (B1165640) ((CH₃CO)₂O)

-

Anhydrous Ether

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice-salt bath.

-

Slowly add acetic anhydride to the cooled, stirring sulfuric acid, ensuring the temperature of the mixture does not exceed 20°C.[6]

-

Once the addition is complete, add powdered (+)-camphor to the mixture.

-

Remove the ice bath and allow the mixture to stand at room temperature for approximately 36-48 hours, during which the sulfonic acid will crystallize.[6][7]

-

Collect the crystalline product by suction filtration.

-

Wash the collected crystals with anhydrous ether to remove residual acetic and sulfuric acids.[6]

-

Dry the final product in a vacuum desiccator. The resulting white, crystalline solid is this compound.

Application in Chiral Resolution of Racemic Amines

This compound is a premier agent for the resolution of racemic amines via the formation of diastereomeric salts.[8]

Principle: The chiral acid reacts with the racemic amine to form two diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[8][9] The desired enantiomer is then recovered by treating the isolated salt with a base.

General Protocol:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or mixtures with acetonitrile).[10] In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming if necessary.

-

Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt with lower solubility will begin to crystallize. The process can be aided by cooling the mixture or allowing it to stand undisturbed.[9]

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. The filtrate will be enriched in the other diastereomeric salt.[11]

-

Liberation of the Enantiopure Amine: Suspend the isolated crystalline salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the sulfonic acid and liberate the free amine, which will dissolve in the organic layer.[9]

-

Separate the organic layer, wash it with water, dry it over an anhydrous agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Visualized Workflows and Mechanisms

To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General workflow for the chiral resolution of a racemic amine.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S)-(+)-10-Camphorsulfonic acid 99 3144-16-9 [sigmaaldrich.com]

- 4. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]

- 5. 3144-16-9 D-(+)-Camphor-10-sulfonic acid AKSci J70206 [aksci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cas 35963-20-3,(1R)-(-)-10-Camphorsulfonic acid | lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Acidity Profile of (+)-Camphor-10-sulfonic Acid

An In-depth Technical Guide on the Acidity and pKa of (+)-Camphor-10-sulfonic Acid

For professionals in chemical research and pharmaceutical development, a thorough understanding of the physicochemical properties of reagents is paramount. This compound (CSA), a chiral organosulfur compound, is a versatile tool in organic synthesis and drug formulation.[1][2][3] This guide provides a detailed examination of its acidity, pKa values, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.

This compound is characterized as a relatively strong acid.[1] This pronounced acidity is attributed to the presence of the sulfonic acid group (-SO₃H) attached to the camphor (B46023) scaffold. Like other sulfonic acids, it readily donates a proton, making it highly effective as a catalyst and a resolving agent in chemical reactions.[2] Its strength as an acid is a key factor in its utility, particularly in forming diastereomeric salts with racemic mixtures of amines and other basic compounds, which facilitates their separation.[2] A 200 g/L solution of its (1S)-(+)-enantiomer in water exhibits a pH of 0.3, further underscoring its significant acidic nature.[4]

The dissociation of this compound in water is illustrated below. The equilibrium lies far to the right, indicating a high degree of ionization.

Caption: Dissociation of this compound in water.

Quantitative Acidity Data: pKa Values

The acid dissociation constant (pKa) is the primary quantitative measure of a compound's acidity in a given solvent. A lower pKa value corresponds to a stronger acid. Various sources have reported pKa values for camphorsulfonic acid, which are summarized in the table below.

| Parameter | Value | Source Type | Notes |

| pKa | 1.2 | General | For Camphorsulfonic acid.[1][2] |

| Predicted pKa | 1.17 ± 0.50 | Predicted | For this compound.[5][6] |

The low pKa values confirm that this compound is a strong acid, comparable in strength to other sulfonic acids.[1] This property is fundamental to its application as a catalyst in reactions that require a strong, non-nucleophilic proton source and in the formation of salts to enhance the solubility of pharmaceutical compounds.[2]

Experimental Protocol for pKa Determination

The determination of pKa for strong acids requires precise and robust methodologies. Potentiometric titration is a high-precision and commonly used technique for this purpose.[7]

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized titrant (a strong base, e.g., NaOH) to a solution of the acid being analyzed. A pH electrode is used to monitor the change in pH as a function of the volume of titrant added.[7][8] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[8]

Detailed Methodology

-

Preparation of Solutions:

-

Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water. The use of pure compound is essential for accuracy.[7]

-

Titrant Solution: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is also carbonate-free to avoid measurement errors.[7]

-

Calibration Buffers: Use at least two standard pH buffers (e.g., pH 4.01 and 7.00) to calibrate the pH meter and electrode.

-

-

Instrumentation Setup:

-

Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Place a known volume of the analyte solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use an automated titrator or a burette to precisely dispense the NaOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found by calculating the first or second derivative of the curve.

-

The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is located.

-

The pKa value is equal to the pH of the solution at this half-equivalence point.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

The strong acidic nature and chiral structure of this compound make it invaluable in the pharmaceutical industry.

-

Chiral Resolution: It is a highly effective resolving agent for separating racemic mixtures of chiral amines and other cationic compounds, which is a critical step in producing enantiomerically pure active pharmaceutical ingredients (APIs).[1][9]

-

Pharmaceutical Salt Formation: CSA is used to form salts (camsilates) with drug molecules.[1] This can significantly enhance the aqueous solubility and improve the dissolution profile of poorly soluble drugs, a common challenge in drug formulation.[2] For example, it has been used in formulations of trimetaphan and lanabecestat.[1]

-

Asymmetric Synthesis: As a strong chiral Brønsted acid, it serves as an organocatalyst in a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules with high enantiomeric purity.[2][3]

-

Potential for Impurities: Researchers should be aware that in the presence of residual alcohols (like methanol (B129727) or ethanol) from manufacturing processes, camphorsulfonic acid can form alkyl camphorsulfonates. These byproducts are considered potential genotoxic impurities (PGIs) and must be monitored and controlled in final APIs.[10]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Camphorsulfonic Acid | High-Purity Reagent | RUO [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1S)-(+)-Camphor-10-sulfonic acid CAS 3144-16-9 | 822311 [merckmillipore.com]

- 5. chembk.com [chembk.com]

- 6. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Material Safety Data Sheet for (+)-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

(1S)-(+)-10-Camphorsulfonic acid , commonly known as (+)-CSA, is a strong organic acid widely utilized as a resolving agent for chiral amines and in the synthesis of various pharmaceutical compounds. Its acidic nature and potential for reactivity necessitate a thorough understanding of its safety profile for proper handling and use in a research and development setting. This guide provides an in-depth analysis of the material safety data for (+)-CSA, including its physicochemical properties, toxicological profile, and essential safety protocols.

Chemical and Physical Properties

(+)-Camphorsulfonic acid is a white, crystalline solid that is hygroscopic and soluble in water and various organic solvents.[1][2] A summary of its key quantitative physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄S | [3] |

| Molecular Weight | 232.30 g/mol | [3] |

| Melting Point | 196-200 °C (decomposes) | [3] |

| pKa | 1.2 | [4] |

| Vapor Pressure | 0.00000007 mmHg | [5] |

| Vapor Density | Not applicable | [6] |

| Appearance | White crystalline solid/powder | [3] |

| Solubility | Soluble in water. | [7] |

| Optical Activity | [α]20/D +19.9°, c = 2 in H₂O | [3] |

Toxicological Information

(+)-CSA is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] While comprehensive toxicological data is not available for all endpoints, existing studies provide valuable insights into its potential hazards.

Mechanism of Action

As a strong acid, the primary mechanism of the corrosive action of (+)-CSA on biological tissues is through chemical burns.[8][9][10] The hydronium ions produced in the presence of water can react with and denature proteins and lipids in the skin and eyes, leading to cell death and tissue damage.[10] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[11] Ingestion can result in severe burns to the gastrointestinal tract.[11]

Summary of Toxicological Studies

A summary of the available toxicological data is presented in Table 2.

| Endpoint | Result | References |

| Acute Oral Toxicity | LD50 not available. Classified as harmful if swallowed. | [12] |

| Dermal Irritation/Corrosion | Causes severe skin burns. | [3] |

| Eye Irritation/Corrosion | Causes serious eye damage. | [3] |

| Genotoxicity (Ames Test) | Negative | [13] |

| Genotoxicity (In Vitro Micronucleus Test) | Negative | [13] |

| Subchronic Oral Toxicity (90-day, rats) | NOAEL: 25 mg/kg bw/day | [13] |

Experimental Protocols

The toxicological data for (+)-CSA have been generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological studies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

Methodology:

-

Test System: Wistar rats are typically used.[13]

-

Administration: The test substance is administered daily to several groups of animals at different dose levels, with a control group receiving the vehicle only. Administration is typically via oral gavage or in the drinking water.[14][15]

-

Dose Levels: At least three dose levels are used, with the highest dose inducing toxic effects but not death. A No-Observed-Adverse-Effect Level (NOAEL) is determined from the lower doses.[14]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.[16]

-

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.[16]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) are used.[1][17]

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates deficient in the essential amino acid.[19]

-

Incubation: The plates are incubated for 48-72 hours.[19]

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes or CHO cells) are used.[2][20]

-

Exposure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).[2]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.[21]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.[22]

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[22]

Safety and Handling

Given its corrosive nature, strict adherence to safety protocols is mandatory when handling (+)-CSA.

First Aid Measures

Personal Protective Equipment (PPE)

When handling (+)-CSA, appropriate personal protective equipment must be worn, including:

-

Eye Protection: Chemical safety goggles and a face shield.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., PVC), overalls, and an apron.[12]

-

Respiratory Protection: In case of dust formation, a particulate dust filter respirator is necessary.[3]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid generating dust.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[23]

Hypothetical Signaling Pathway for Skin Irritation

While specific signaling pathways for (+)-CSA-induced skin irritation have not been elucidated, a general pathway for chemical irritants can be hypothesized. The strong acidity of (+)-CSA likely leads to cellular stress and the release of pro-inflammatory mediators.

This diagram illustrates that upon exposure, (+)-CSA may cause damage to keratinocytes, leading to the release of pro-inflammatory cytokines. These mediators can then activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, and JNK) and the NF-κB pathway, culminating in an inflammatory response.[24][25][26]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

References

- 1. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]

- 2. nucro-technics.com [nucro-technics.com]

- 3. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 5. D-Camphorsulfonic Acid | C10H16O4S | CID 65617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. corrosionpedia.com [corrosionpedia.com]

- 10. quora.com [quora.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. D-10-camphorsulfonic acid: Safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 16. oecd.org [oecd.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

- 20. criver.com [criver.com]

- 21. oecd.org [oecd.org]

- 22. x-cellr8.com [x-cellr8.com]

- 23. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 24. c‐Src activation as a potential marker of chemical‐induced skin irritation using tissue‐engineered skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nitric Oxide Signal Transduction and Its Role in Skin Sensitization [biomolther.org]

Thermal Stability and Decomposition of (+)-Camphor-10-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid, is a critical reagent in asymmetric synthesis and the preparation of pharmaceutical intermediates. Its efficacy and the safety of its applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition characteristics and outlining standard protocols for its thermal analysis. While specific thermogravimetric and calorimetric data for pure CSA is not extensively published, this guide synthesizes available information and presents hypothesized decomposition pathways based on fundamental chemical principles.

Introduction

This compound, also known as (1S)-(+)-10-Camphorsulfonic acid or Reychler's acid, is a strong, non-volatile organosulfur compound. It is widely utilized as a chiral resolving agent for amines and other cationic compounds in the pharmaceutical industry.[1] Given its application in processes that may involve heating, a thorough understanding of its thermal stability and decomposition profile is essential for process safety, optimization, and regulatory compliance. This document summarizes the known thermal data, provides detailed experimental methodologies for further investigation, and proposes a logical decomposition pathway.

Thermal Stability Data

Table 1: Summary of Thermal Properties for this compound

| Parameter | Value | Source(s) |

| Melting Point | ~193-206 °C (with decomposition) | [2][3][4][5][6] |

| Decomposition Onset | Coincides with melting | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Stability | Stable under standard conditions; hygroscopic | [6] |

| Incompatibilities | Strong oxidizing agents, strong bases | [6] |

Note: The decomposition temperature is consistently reported to be concurrent with the melting point. The range reflects values from multiple suppliers and databases.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the composition of the final residue.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen (or air, for oxidative decomposition studies) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherm/endotherm of this compound.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion. Decomposition may appear as a sharp or broad exothermic or endothermic event, often overlapping with the melting peak.

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below. This process ensures a systematic investigation from initial characterization to the identification of decomposition products.

Caption: Experimental workflow for thermal stability assessment.

Hypothesized Decomposition Pathway

In the absence of specific experimental data on decomposition products, a plausible thermal decomposition pathway for this compound can be hypothesized based on the known chemistry of sulfonic acids and the inherent strain in the bicyclic camphor (B46023) structure. The primary decomposition is likely initiated by the cleavage of the C-S bond or rearrangement involving the sulfonic acid group.

The synthesis of CSA from camphor involves a retro-semipinacol rearrangement, and it is conceivable that a similar mechanism could be involved in its decomposition.[7] The process likely involves the elimination of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) and subsequent fragmentation of the camphor skeleton.

Caption: Plausible decomposition pathway for CSA.

Conclusion

This compound exhibits thermal decomposition concurrent with its melting, typically observed in the range of 193-206 °C. While it is stable under recommended storage conditions, its decomposition at elevated temperatures necessitates careful consideration in process design and safety assessments. For applications requiring precise thermal stability data, conducting detailed TGA and DSC analyses as outlined in this guide is strongly recommended. Further investigation using techniques such as TGA-MS or Pyrolysis-GC/MS would be invaluable for elucidating the exact nature of the decomposition products and confirming the proposed degradation pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 6. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

Chiroptical Properties of (+)-Camphor-10-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camphor-10-sulfonic acid (CSA), a bicyclic monoterpene derivative, is a chiral organic acid of significant interest in the fields of chemistry and pharmacology. Its well-defined and stable chiroptical properties make it an indispensable tool for the calibration of circular dichroism (CD) and optical rotatory dispersion (ORD) instruments. Beyond its role as a calibration standard, CSA and its enantiomers serve as powerful chiral resolving agents for racemic mixtures of amines and other cationic compounds, a critical step in the development of stereochemically pure pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the core chiroptical properties of (+)-CSA, detailed experimental methodologies for their measurement, and a summary of its applications in drug development.

Core Chiroptical Properties

The chiroptical properties of a molecule describe its differential interaction with left and right circularly polarized light. For this compound, these properties are well-characterized and serve as a benchmark for instrumental accuracy.

Data Presentation: Quantitative Chiroptical Data

The following tables summarize the key quantitative chiroptical data for this compound.

Table 1: Specific Rotation

| Parameter | Value | Conditions |

| Specific Rotation [α]20D | +19.9° | c = 2 in H₂O |

| Specific Rotation [α]20D | +21° to +23° | c = 20 in H₂O[3] |

| Specific Rotation [α]20D | +21.5 ± 1° | c = 10% in H₂O[4] |

| Specific Rotation [α]20D | +20.5° to +22.5° | c = 10% in water[5] |

Table 2: Circular Dichroism (CD) Spectroscopy

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Molar Absorption Coefficient (ε) (M⁻¹ cm⁻¹) | Differential Extinction Coefficient (εL - εR) (M⁻¹ cm⁻¹) |

| 290.5 | 7,800 | - | 2.36[6] |

| 192.5 | -15,600 | - | -4.72[6] |

| 285 | - | 34.5 | -[6] |

Experimental Protocols

Accurate determination of chiroptical properties is paramount. The following sections detail the methodologies for key experiments. It is crucial to note that (+)-CSA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This property can significantly affect the accuracy of solution concentrations. Therefore, it is recommended to either dry the compound under vacuum or determine the concentration of the prepared solution accurately using UV-Vis spectrophotometry, leveraging its known molar absorption coefficient at 285 nm.[6]

Measurement of Specific Rotation (Polarimetry)

Objective: To determine the angle of rotation of plane-polarized light by a solution of (+)-CSA.

Materials:

-

This compound (high purity)

-

Solvent (e.g., deionized water)

-

Volumetric flasks

-

Analytical balance

-

Polarimeter (with sodium D-line source, 589.3 nm)

-

Polarimeter cell (e.g., 1 dm path length)

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of (+)-CSA using an analytical balance.

-

Dissolve the weighed solid in the chosen solvent in a volumetric flask to a known volume to achieve the desired concentration (e.g., 2 g/100 mL in water). Ensure complete dissolution.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared (+)-CSA solution.

-

Fill the cell with the (+)-CSA solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter.

-

Measure the optical rotation. Record the angle of rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law formula: [α]Tλ = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (e.g., D for the sodium D-line).

-

-

Measurement of Circular Dichroism (CD)

Objective: To measure the differential absorption of left and right circularly polarized light by a solution of (+)-CSA.

Materials:

-

This compound (high purity)

-

Solvent (e.g., deionized water)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis Spectrophotometer

-

CD Spectropolarimeter (e.g., Jasco J-series)

-

Quartz cuvettes (e.g., 1 cm path length)

Procedure:

-

Solution Preparation and Concentration Determination:

-

Prepare a stock solution of (+)-CSA in the desired solvent.

-

Due to its hygroscopic nature, the exact concentration should be determined by measuring the absorbance of the solution at 285 nm using a UV-Vis spectrophotometer.[6]

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where ε at 285 nm is 34.5 M⁻¹ cm⁻¹.[6]

-

-

Instrument Setup and Calibration:

-

Turn on the CD spectropolarimeter and the light source (e.g., Xenon lamp) and allow it to stabilize.

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Calibrate the instrument using a known standard if necessary. (+)-CSA itself is often used for this purpose.[6]

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent over the desired wavelength range (e.g., 190-350 nm).

-

Record the CD spectrum of the (+)-CSA solution.

-

Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.

-

-

Data Conversion:

-

The output from the CD spectropolarimeter is typically in millidegrees (mdeg). This can be converted to molar ellipticity [θ] using the following formula: [θ] = (θ * 100) / (c * l) where:

-

θ is the observed ellipticity in degrees.

-

c is the molar concentration of the solution.

-

l is the path length of the cuvette in centimeters.

-

-

Visualization of Experimental Workflows

Experimental Workflow for Chiroptical Analysis

Caption: A flowchart illustrating the key steps in the experimental workflow for the chiroptical analysis of this compound.

Logical Relationship in Drug Development

Caption: Diagram showing the logical steps where (+)-CSA is used as a resolving agent in the development of enantiomerically pure drugs.

Applications in Drug Development

The chirality of drug molecules is a critical factor in their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the production of enantiomerically pure drugs is of utmost importance in the pharmaceutical industry.

This compound is widely used as a chiral resolving agent .[1][8] This process involves reacting a racemic mixture of a basic drug with the chiral acid (+)-CSA to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the drug can be recovered from the salt.